3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
Overview
Description
Synthesis Analysis
Research on related quinolinediones has provided insights into their synthesis. For instance, compounds have been synthesized via multi-component reactions, Diels-Alder cycloadditions, and intramolecular [4+2] imino-Diels-Alder reactions, yielding various derivatives with potential for further functionalization (Kadela-Tomanek et al., 2018); (R. Nandha Kumar, T. Suresh, P. Mohan, 2004).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives has been characterized using X-ray diffraction, IR, NMR, and mass spectroscopy, revealing details about their molecular geometry, bond lengths, angles, and electronic configurations. Quantum chemical calculations, including density functional theory (DFT), have been employed to predict the molecular structures and stability of these compounds (Monika Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties
Quinolinediones undergo various chemical reactions, including N-methylation using CO2 and H2, highlighting their reactivity and potential for chemical modifications. The presence of substituents on the quinolinedione core affects their reactivity and the types of reactions they can undergo (Zhenhong He et al., 2017).
Physical Properties Analysis
The physical properties of quinolinediones, such as solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments and potential applications in material science. X-ray crystallography has provided detailed insights into the crystal packing and molecular conformation of these compounds (Qi Jia-jua, 2014).
Chemical Properties Analysis
Quinolinediones exhibit a range of chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are influenced by the molecular structure and substituents present on the quinolinedione core. Studies have explored the electrochemical properties and reactivity of quinolinediones, providing insights into their potential applications in synthetic chemistry and as intermediates in the synthesis of complex molecules (A. B. Moghaddam et al., 2006).
Scientific Research Applications
Chemical Reactions and Synthesis
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione and related compounds have been explored extensively in chemical synthesis. They participate in various reactions, including Diels-Alder cycloadditions, offering potential routes for synthesizing novel heterocyclic compounds. For instance, the compound reacts with isopropenyl acetate to give Diels-Alder cycloaddition products, a reaction highlighting its utility in complex chemical synthesis (Chauncey & Grundon, 1990).
Structural Elucidation and Characterization
The chemical structure and properties of these compounds have been a subject of interest. Spectroscopic methods like IR, NMR, and mass spectroscopy have been utilized for structural elucidation. This is vital for understanding the chemical behavior and potential applications of the compound in various fields, including materials science and pharmacology (Nandha Kumar et al., 2004).
Crystallography and Molecular Structure
Studies on related compounds, such as 6-bromo-1,8-ethano-4-hydro-2,3-quinoxalinedione, have been conducted to determine their crystal structures. These studies provide insights into molecular geometries and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Kubicki et al., 1994).
Quantum Chemical Investigations
Quantum chemical calculations and spectroscopic analyses have been used to characterize related quinolinedione compounds. These studies offer insights into the electronic structure and potential reactivity of these molecules, which is essential for their application in areas like material science and drug design (Kadela-Tomanek et al., 2018).
Synthesis and Biological Activities
Various synthetic routes have been developed for quinolinediones and their derivatives, highlighting their versatility in organic synthesis. Some studies have also investigated the biological activities of these compounds, although this information might be limited due to the exclusion criteria of drug use, dosage, and side effects (Kitahara et al., 1993).
properties
IUPAC Name |
3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLEBLKNYPOER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCCC2=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione |
Synthesis routes and methods
Procedure details
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